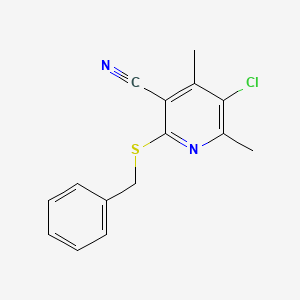

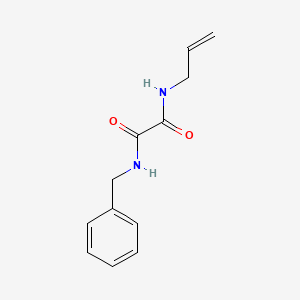

![molecular formula C10H9N3O4S B5917944 1-[(4-methylphenyl)sulfonyl]-4-nitro-1H-pyrazole](/img/structure/B5917944.png)

1-[(4-methylphenyl)sulfonyl]-4-nitro-1H-pyrazole

描述

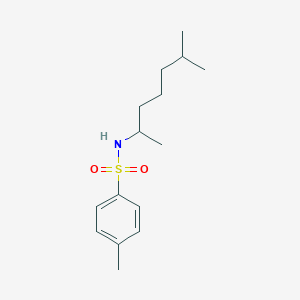

The compound “1-[(4-methylphenyl)sulfonyl]-4-nitro-1H-pyrazole” is a pyrazole derivative. Pyrazole is a class of organic compounds with a five-membered ring with two nitrogen atoms and three carbon atoms . The presence of the sulfonyl and nitro groups suggests that this compound could have interesting chemical and physical properties, and potentially useful biological activity .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring, a sulfonyl group attached to a 4-methylphenyl group, and a nitro group . The exact 3D structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the sulfonyl and nitro groups, both of which are electron-withdrawing and could therefore influence the compound’s reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the sulfonyl and nitro groups could influence properties such as solubility, melting point, and boiling point .科学研究应用

Selective Removal of Perfluorooctanoic Acid

The compound has been used in the synthesis of a highly selective molecularly imprinted adsorbent based on multi-walled carbon nanotubes for the selective removal of perfluorooctanoic acid . The adsorbent was prepared using perfluorooctanoic acid as the template, acrylic amide as the functional monomer, and ethylene glycol dimethacrylate as the crosslinker agent .

Fluorescence Imaging

The compound has been used in the development of a near-infrared BODIPY-based switchable fluorescent probe . This probe has multiple potential biomedical applications, including wash-free live-cell fluorescence imaging, in vivo tissue fluorescence imaging, temperature sensing, and ultrasound-switchable fluorescence (USF) imaging .

未来方向

The study of pyrazole derivatives is an active area of research, and compounds such as “1-[(4-methylphenyl)sulfonyl]-4-nitro-1H-pyrazole” could have potential applications in various fields, including medicinal chemistry and materials science . Further studies could focus on synthesizing this compound and studying its properties and potential applications.

属性

IUPAC Name |

1-(4-methylphenyl)sulfonyl-4-nitropyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O4S/c1-8-2-4-10(5-3-8)18(16,17)12-7-9(6-11-12)13(14)15/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQXTZCMKWNNBMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C=N2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrazole, 1-(4-methylphenylsulfonyl)-4-nitro- | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

methyl]amino}phenyl)benzamide](/img/structure/B5917862.png)

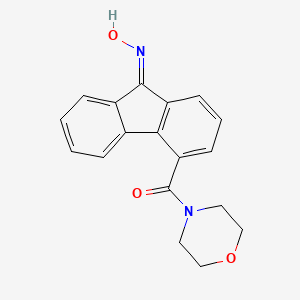

![methyl 2-{5-bromo-2-[(2-chlorobenzoyl)oxy]benzylidene}hydrazinecarboxylate](/img/structure/B5917864.png)

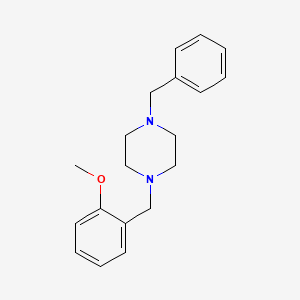

![1-benzyl-4-[(3-methyl-2-thienyl)methyl]piperazine](/img/structure/B5917899.png)

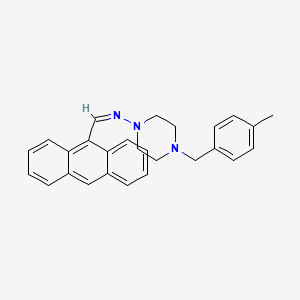

![N-benzyl-2-[1-methyl-3-(phenylthio)-1H-indol-2-yl]acetamide](/img/structure/B5917908.png)

![[(benzylamino)methylene]malononitrile](/img/structure/B5917941.png)